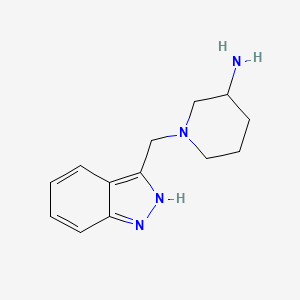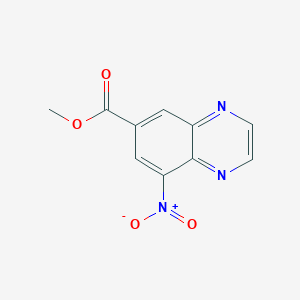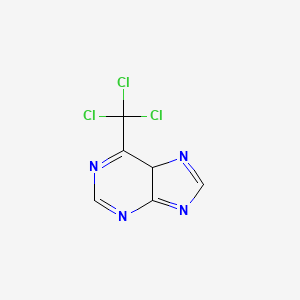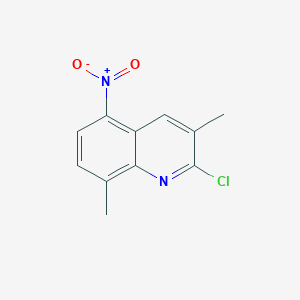
Benzyl (azetidin-3-ylmethyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is a chemical compound with the molecular formula C13H18N2O2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a CBZ (carbobenzyloxy) protected methylaminomethyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE typically involves the following steps :
Protection of Methylamine: Methylamine is reacted with a CBZ (carbobenzyloxy) protecting agent to form N-CBZ-methylamine.
Cyclization: The N-CBZ-methylamine is then subjected to cyclization using a suitable cyclizing agent to form the azetidine ring, resulting in the formation of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE.
Industrial Production Methods
Industrial production methods for 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.
Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the CBZ group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine form of the compound .
Aplicaciones Científicas De Investigación
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE involves its interaction with specific molecular targets. The CBZ protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(N-Boc-Methylaminomethyl)azetidine: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of CBZ.
3-(N-Fmoc-Methylaminomethyl)azetidine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
3-(N-Acetyl-Methylaminomethyl)azetidine: Features an acetyl protecting group.
Uniqueness
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is unique due to its CBZ protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl 2-(azetidin-3-ylmethylamino)acetate |
InChI |
InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
Clave InChI |
LAUSYBXHBXPLHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CNCC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)







![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
